1H-Pyrazole, 3-methyl-5-(phenylmethyl)-
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Overview
Description
1H-Pyrazole, 3-methyl-5-(phenylmethyl)- is a heterocyclic organic compound with the molecular formula C10H10N2. It is a derivative of pyrazole, characterized by a methyl group at the 3-position and a phenylmethyl group at the 5-position. This compound is known for its versatile applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole, 3-methyl-5-(phenylmethyl)- can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the pyrazole ring . Another method includes the use of palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .
Industrial Production Methods: Industrial production of 1H-Pyrazole, 3-methyl-5-(phenylmethyl)- often employs large-scale batch reactors where the starting materials are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole, 3-methyl-5-(phenylmethyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Aryl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole compounds with various functional groups.
Scientific Research Applications
1H-Pyrazole, 3-methyl-5-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 3-methyl-5-(phenylmethyl)- involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
- 1H-Pyrazole, 3-methyl-5-phenyl-
- 1H-Pyrazole, 3-methyl-5-(4-methylphenyl)-
- 1H-Pyrazole, 3-methyl-5-(2-chlorophenyl)-
Comparison: 1H-Pyrazole, 3-methyl-5-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C11H16N2 |
---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
3-benzyl-5-methylpyrazolidine |
InChI |
InChI=1S/C11H16N2/c1-9-7-11(13-12-9)8-10-5-3-2-4-6-10/h2-6,9,11-13H,7-8H2,1H3 |
InChI Key |
BGNKWUJCQWXLBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NN1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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